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Compound of Interest

Compound Name: 4,5-Dichloropicolinic acid

Cat. No.: B1331721

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of chlorinated
picolinic acids, a class of synthetic auxin herbicides. The information presented herein is
intended for researchers, scientists, and drug development professionals to support informed
decision-making and further investigation into this chemical class. This document summarizes
key toxicological data, details experimental methodologies for pivotal studies, and visualizes
relevant biological pathways and processes.

Executive Summary

Chlorinated picolinic acids, including prominent compounds such as picloram, clopyralid,
aminopyralid, and halauxifen-methyl, are widely used as selective herbicides for the control of
broadleaf weeds. Their primary mode of action in plants is to mimic the natural plant hormone
auxin, leading to uncontrolled growth and eventual plant death. In mammals, these compounds
generally exhibit low acute toxicity. The primary target organs for toxicity at higher or prolonged
exposures are typically the liver and kidneys. The metabolism of these compounds varies, with
some, like aminopyralid and picloram, being rapidly excreted largely unchanged, while others,
such as halauxifen-methyl, undergo hydrolysis to their acid form. This guide provides a detailed
examination of the available toxicological data for these key chlorinated picolinic acids.

Quantitative Toxicology Data
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The following tables summarize the key quantitative toxicological data for picloram, clopyralid,

aminopyralid, and halauxifen-methyl, facilitating a comparative assessment of their toxic
potential.

Table 1: Picloram Toxicology Data
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Value
(mglkg/day
Study Type Species Route Endpoint unless
otherwise
noted)
>5000 - 8200
Acute Oral LD50  Rat Oral LD50
mg/kg[1]
Acute Oral LD50 686 - 950
) Rat Oral LD50
(Potassium Salt) mg/kg[2]
Acute Dermal )
Rabbit Dermal LD50 >4000 mg/kg[1]
LD50
Chronic Toxicity
Rat Oral NOAEL 20[3]
(2-year)
: . 60
Chronic Toxicity
Rat Oral LOAEL (hepatocellular
(2-year) :
swelling)[3]
Developmental )
o Rat Oral Maternal NOAEL  Not established
Toxicity
750
Developmental hyperactivity,
o P Rat Oral Maternal LOAEL ( yp. Y
Toxicity ataxia, tremors)
[4]
Maternal &
Developmental )
o Rabbit Oral Developmental 400
Toxicity
NOAEL
Acceptable Daily
Human Oral ADI 0.07 (EPARTD)
Intake (ADI)
Table 2: Clopyralid Toxicology Data
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Value
(mglkg/day
Study Type Species Route Endpoint unless
otherwise
noted)
4300 - >5000
Acute Oral LD50  Rat Oral LD50
mg/kg[5]
Acute Dermal ]
Rabbit Dermal LD50 >5000 mg/kg[5]
LD50
Acute Inhalation )
Rat Inhalation LC50 >3.0 mg/L[5]
LC50
Chronic Toxicity B
Rat Oral NOAEL Not specified
(2-year)
. . 150 (epithelial
Chronic Toxicity o
Rat Oral LOAEL hyperplasia in
(2-year)
stomach)[6]
2-Generation -
] Rat Oral Parental NOAEL  Not specified
Reproduction
Not specified
2-Generation (decreased body
] Rat Oral Parental LOAEL ) )
Reproduction weights, gastric
changes)[6]
2-Generation . .
] Rat Oral Offspring NOAEL  Not specified
Reproduction
Not specified
decreased pu
2-Generation . ( : P
) Rat Oral Offspring LOAEL  weights,
Reproduction ] ]
increased liver
weights)[6]
Developmental
Rat Oral Maternal NOAEL  75[6]

Toxicity
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Developmental

250 (mortality,

o Rat Oral Maternal LOAEL  decreased body
Toxicity ) ]
weight gain)[6]
Not specified
hydrocephalus,
Maternal & (hy P
Developmental ) decreased fetal
Rabbit Oral Developmental

Toxicity

LOAEL

weight at
maternally toxic
dose)[6]

Table 3: Aminopyralid Toxicology Data
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Value
(mglkg/day
Study Type Species Route Endpoint unless
otherwise
noted)
Acute Oral LD50  Rat Oral LD50 >5000 mg/kg[1]
Chronic Toxicity
Rat Oral NOAEL 50[7]
(2-year)
500 (cecal
Chronic Toxicity enlargement,
Rat Oral LOAEL
(2-year) mucosal
hyperplasia)
90-day Oral
o Dog Oral NOAEL 93[8]
Toxicity
2-Generation Parental &
) Rat Oral ) 1000[8]
Reproduction Offspring NOAEL
Developmental )
o Rabbit Oral Maternal NOAEL 250
Toxicity
Developmental ) Developmental
o Rabbit Oral >500
Toxicity NOAEL
Acceptable Daily 0.5 (Canada)[7],
Human Oral ADI
Intake (ADI) 0.26 (EVU)[9]
Acute Reference
Human Oral aRfD 0.26 (EV)[9]

Dose (aRfD)

Table 4: Halauxifen-Methyl & Halauxifen Acid Toxicology Data
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Value
(mglkg/day
Study Type  Species Route Endpoint unless Compound
otherwise
noted)
90-day Oral Halauxifen-
o Rat Oral NOAEL 3.0
Toxicity methyl
~50 (AhR
90-day Oral mediated Halauxifen-
o Rat Oral LOAEL ) o
Toxicity liver toxicity) methyl
[10]
Chronic
o ) Halauxifen
Toxicity/Carci  Rat Oral NOAEL 100[11] Acid
ci
nogenicity
Carcinogenici Halauxifen
Mouse Oral NOAEL 50[11] ,
ty Acid
2-Generation Parental Halauxifen
) Rat Oral 100[11] )
Reproduction NOAEL Acid
2-Generation Reproductive Halauxifen
] Rat Oral >450[11] )
Reproduction NOAEL Acid
Development ] Development Halauxifen
o Rat/Rabbit Oral >1000[11] )
al Toxicity al NOAEL Acid
0.03 (based
Acceptable )
i on Halauxifen-
Daily Intake Human Oral ADI ]
halauxifen- methyl
(ADI)
methyl)[12]
Acute
Halauxifen-
Reference Human Oral aRfD 0.058[13][14]
methyl
Dose (aRfD)
Experimental Protocols
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The toxicological evaluation of chlorinated picolinic acids relies on a battery of standardized
tests conducted in accordance with internationally recognized guidelines, primarily those
established by the Organisation for Economic Co-operation and Development (OECD). Below
are detailed methodologies for key types of studies frequently cited for these compounds.

Chronic Toxicity/Carcinogenicity Studies (e.g., Picloram
2-Year Rat Study)

These studies are typically conducted following OECD Guideline 453 (Combined Chronic
Toxicity/Carcinogenicity Studies)[15][16][17][18].

Objective: To determine the potential for long-term toxicity and carcinogenicity following
repeated oral exposure over the majority of the lifespan of the test animal.

o Test System: Fischer 344 rats are a commonly used strain[3]. Studies typically use at least
50 animals of each sex per dose group for the carcinogenicity phase and 20 animals of each
sex for the chronic toxicity phase[15].

o Dosing: The test substance is administered in the diet at three or more dose levels, plus a
control group receiving the vehicle diet. For the picloram study, male and female Fischer 344
rats were given 0, 20, 60, or 200 mg/kg/day in their feed for two years|[3].

e Observations:

o In-life: Daily clinical observations, weekly body weight and food consumption
measurements.

o Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 6, 12,
18, and 24 months.

o Gross Pathology and Histopathology: At termination, all animals undergo a full necropsy. A
comprehensive list of tissues from all animals in the control and high-dose groups are
examined microscopically. All gross lesions and target organs from all animals are also
examined.

» Endpoints: The primary endpoints include mortality, clinical signs of toxicity, body weight
changes, food consumption, hematological and clinical chemistry parameters, organ
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weights, and the incidence and severity of neoplastic and non-neoplastic lesions[3].

Two-Generation Reproductive Toxicity Study (e.g.,
Clopyralid Rat Study)

These studies generally follow OECD Guideline 416 (Two-Generation Reproduction Toxicity)
[19].

Objective: To assess the effects of the test substance on male and female reproductive
performance and on the growth and development of the offspring[19].

o Test System: The rat is the preferred species. The study starts with sexually mature FO
generation animals (at least 20 per sex per group)[19].

e Dosing: The test substance is administered continuously in the diet to the FO generation
before mating, during mating, gestation, and lactation. Dosing continues for the F1
generation from weaning through their mating and production of the F2 generation.

¢ Observations and Endpoints:

o Parental (FO and F1): Clinical observations, body weight, food consumption, estrous
cycles, mating performance, fertility, gestation length, and parturition. At termination, organ
weights (reproductive organs) and histopathology are evaluated[19].

o Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weights at birth and
throughout lactation, and anogenital distance. Post-weaning, developmental landmarks
such as sexual maturation are assessed. Gross necropsy is performed on all pups, and
histopathology may be conducted on selected tissues[19].

» Data Analysis: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL)
for parental, reproductive, and offspring toxicity[19].

Developmental Toxicity Study (e.g., Clopyralid Rat and
Rabbit Studies)

These studies are conducted in accordance with OECD Guideline 414 (Prenatal
Developmental Toxicity Study)[20][21][22].
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o Objective: To evaluate the potential of a substance to cause adverse effects on the
developing embryo and fetus following exposure of the pregnant female[20].

o Test System: Typically conducted in two species, a rodent (e.g., Fischer 344 rats) and a non-
rodent (e.g., New Zealand White rabbits)[23]. Groups usually consist of at least 20 pregnant
females[20].

o Dosing: The test substance is administered daily by gavage during the period of major
organogenesis (e.g., gestation days 6-15 for rats and 6-18 for rabbits)[23].

o Observations and Endpoints:

o Maternal: Clinical signs, body weight, food consumption, and gross pathology at
termination.

o Fetal: The uterus and its contents are examined for the number of corpora lutea,
implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined
for external, visceral, and skeletal malformations and variations.

o Data Analysis: The study determines the NOAELSs for both maternal and developmental
toxicity.

Subchronic Oral Toxicity Study (e.g., Aminopyralid 90-
Day Dog Study)

These studies follow OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in
Rodents) or OECD Guideline 409 (in Non-Rodents)[24][25][26].

» Objective: To provide information on the health hazards likely to arise from repeated
exposure over a 90-day period.

o Test System: For non-rodent studies, beagles are often used, typically with 4 animals per sex
per group.

e Dosing: The test substance is administered daily, often in gelatin capsules or in the diet, for
90 days at three or more dose levels plus a control.
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e Observations and Endpoints:

o In-life: Daily clinical observations, weekly body weight and food consumption, and
ophthalmoscopic examinations.

o Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at
baseline and at termination.

o Gross Pathology and Histopathology: At the end of the study, all animals undergo a full
necropsy, and a comprehensive set of tissues is examined microscopically.

o Data Analysis: The study aims to identify target organs of toxicity and establish a NOAEL.

Mechanisms of Action and Metabolism
Plant-Specific Mechanism of Action: Synthetic Auxin
Herbicides

Chlorinated picolinic acids act as synthetic auxins in susceptible plants. Their herbicidal effect
is a result of the overstimulation of auxin-regulated processes.
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Synthetic Auxin Herbicide Mechanism of Action in Plants.

Mammalian Absorption, Distribution, Metabolism, and
Excretion (ADME)
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In mammals, chlorinated picolinic acids do not share the same specific receptor-mediated
mechanism of action as in plants. Their toxicological profile is largely determined by their
ADME properties.

Picloram and aminopyralid are characterized by rapid absorption following oral ingestion and
are largely excreted from the body unchanged, primarily in the urine[1][8][27][28][29]. This
limited metabolism contributes to their relatively low potential for bioaccumulation.

Distribution Rapid Excretion (largely unchanged,

Systemic Circulation Kidneys

Rapid Absorption

Gl Tract

Oral Ingestion Minor Excretion

Click to download full resolution via product page

ADME Pathway for Picloram and Aminopyralid.

Following oral exposure, halauxifen-methyl is rapidly and extensively hydrolyzed in the liver to
its major metabolite, halauxifen acid, which is the systemically available compound[10].

HaIauxifen-Meth)b

Undergoes

Hydrolysis

Halauxifen Acid Methanol
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Hydrolysis of Halauxifen-Methyl to Halauxifen Acid.
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Mammalian Toxicological Mechanisms

The liver effects observed with halauxifen-methyl in rodents are proposed to be mediated
through the activation of the aryl hydrocarbon receptor (AhR)[10].

Cytoplasm

Click to download full resolution via product page
Aryl Hydrocarbon Receptor (AhR) Activation Pathway.

Genotoxicity

Overall, the chlorinated picolinic acids have not shown evidence of genotoxic potential in a
standard battery of in vitro and in vivo assays. For example, clopyralid was negative in bacterial
reverse gene mutation assays, in vitro and in vivo chromosomal aberration assays, and
unscheduled DNA synthesis studies[6]. Similarly, aminopyralid has been shown to be non-
mutagenic in a range of in vitro and in vivo tests[1]. Picloram also gave negative results in most
short-term tests for mutation[30].

Carcinogenicity

Based on long-term carcinogenicity studies in rodents, picloram, clopyralid, and aminopyralid
are generally not considered to be carcinogenic to humans[1][3][5][6][27]. The US EPA has
classified clopyralid as "not likely to be carcinogenic to humans”[6]. Similarly, aminopyralid is
classified as "not likely to be carcinogenic to humans"[1][27]. For picloram, while some studies
have shown an increased incidence of benign liver tumors in female rats at high doses, it is not
classified as a human carcinogen[3][4]. Halauxifen acid was not carcinogenic in rats or
mice[11].

Conclusion

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.apvma.gov.au/sites/default/files/publication/13866-prs-halauxifen-methyl.pdf
https://www.benchchem.com/product/b1331721?utm_src=pdf-body-img
https://www.federalregister.gov/documents/2012/09/19/2012-22754/clopyralid-pesticide-tolerances
https://wsdot.wa.gov/sites/default/files/2021-10/Herbicides-factsheet-Aminopyralid.pdf
https://www.ncbi.nlm.nih.gov/books/NBK499673/
https://wsdot.wa.gov/sites/default/files/2021-10/Herbicides-factsheet-Aminopyralid.pdf
https://pubmed.ncbi.nlm.nih.gov/2355403/
https://wsdot.wa.gov/sites/default/files/2021-10/Herbicides-factsheet-Clopyralid.pdf
https://www.federalregister.gov/documents/2012/09/19/2012-22754/clopyralid-pesticide-tolerances
https://www.beyondpesticides.org/assets/media/documents/pesticides/factsheets/aminopyralid.pdf
https://www.federalregister.gov/documents/2012/09/19/2012-22754/clopyralid-pesticide-tolerances
https://wsdot.wa.gov/sites/default/files/2021-10/Herbicides-factsheet-Aminopyralid.pdf
https://www.beyondpesticides.org/assets/media/documents/pesticides/factsheets/aminopyralid.pdf
https://pubmed.ncbi.nlm.nih.gov/2355403/
https://www.nationalacademies.org/read/25137/chapter/6
https://www.corteva.com/content/dam/dpagco/corteva/global/corporate/general/files/active-ingredients/DF_Arylex-TechBulletin_1-29-19.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The chlorinated picolinic acids, including picloram, clopyralid, aminopyralid, and halauxifen-
methyl, are a well-studied class of herbicides with a consistent toxicological profile. They exhibit
low acute toxicity in mammals. The primary concerns with repeated high-dose exposures relate
to organ-specific toxicities, most notably affecting the liver and kidneys. These compounds are
generally not genotoxic or carcinogenic. Their rapid excretion and limited metabolism contribute
to a low potential for bioaccumulation. This technical guide provides a foundational
understanding of the toxicology of chlorinated picolinic acids to aid in risk assessment and
future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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